molecular formula C9H7NOS B2676937 2-Methyl-1,3-benzothiazole-6-carbaldehyde CAS No. 20061-51-2

2-Methyl-1,3-benzothiazole-6-carbaldehyde

Cat. No.: B2676937
CAS No.: 20061-51-2
M. Wt: 177.22
InChI Key: YWWCWMXKLGRFNX-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzothiazole-6-carbaldehyde is an aromatic heterocyclic compound with the molecular formula C9H7NOS. It is a derivative of benzothiazole, which is known for its applications in various fields, including medicinal chemistry and material science. This compound is characterized by a benzothiazole ring substituted with a methyl group at the 2-position and an aldehyde group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-benzothiazole-6-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. This method typically involves the use of a catalyst such as piperidine and an ethanol solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave irradiation or one-pot multicomponent reactions. These methods are designed to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-benzothiazole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and solvents like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: 2-Methyl-1,3-benzothiazole-6-carboxylic acid.

    Reduction: 2-Methyl-1,3-benzothiazole-6-methanol.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-1,3-benzothiazole-6-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzothiazole-6-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interacting with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, which lacks the methyl and aldehyde substituents.

    2-Methylbenzothiazole: Similar structure but without the aldehyde group.

    6-Formylbenzothiazole: Similar structure but without the methyl group.

Uniqueness

2-Methyl-1,3-benzothiazole-6-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

2-methyl-1,3-benzothiazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWCWMXKLGRFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20061-51-2
Record name 2-methyl-1,3-benzothiazole-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (2-methylbenzo[d]thiazol-6-yl)methanol (300 mg; 1.67 mmol) in anh. THF (15 ml) was treated with MnO2 (2.269 g; 26.11 mmol), and the resulting mixture was stirred at rt, under nitrogen, for 6.5 h. The resulting reaction mixture was then filtered over celite, and the separated solids were washed with THF. The filtrate was concentrated to dryness under reduced pressure giving 2-methylbenzo[d]thiazole-6-carbaldehyde as a yellow solid. LC-MS (conditions A): tR=0.56 min.; [M+H]+: 178.15 g/mol.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2.269 g
Type
catalyst
Reaction Step One

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